molecular formula C14H10Cl2N4 B2756959 5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole CAS No. 338411-60-2

5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2756959
CAS No.: 338411-60-2
M. Wt: 305.16
InChI Key: QXKWCPPUYQOMPS-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of dichlorophenyl and methylphenyl groups adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzonitrile with 3-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization, resulting in the formation of the tetraazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted tetraazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole is unique due to its tetraazole ring structure, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1-(3-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c1-9-3-2-4-11(7-9)20-14(17-18-19-20)10-5-6-12(15)13(16)8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKWCPPUYQOMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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